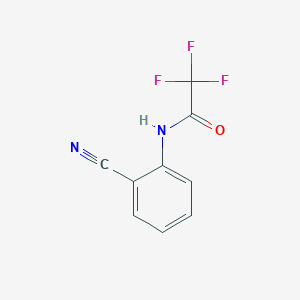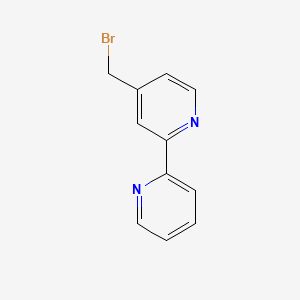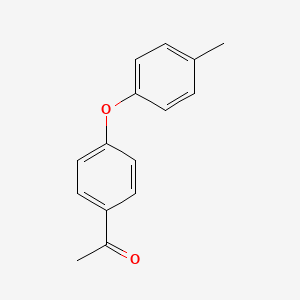
1-メチル-1H-インドール-7-カルボン酸メチル
概要
説明
Methyl 1-methyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
科学的研究の応用
Methyl 1-methyl-1H-indole-7-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Methyl 1-methyl-1H-indole-7-carboxylate, like other indole derivatives, is known to interact with various biological targets. It has been found to be particularly useful in the preparation of inhibitors of CD38 , a protein that plays a significant role in cell adhesion, signal transduction, and calcium signaling .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner. This interaction can lead to changes in cellular processes, potentially influencing the activity of cancer cells, microbes, and various disorders in the human body .
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
The molecular and cellular effects of methyl 1-methyl-1H-indole-7-carboxylate’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For instance, as a potential inhibitor of CD38, this compound could have significant effects on cell adhesion, signal transduction, and calcium signaling .
生化学分析
Biochemical Properties
Methyl 1-methyl-1H-indole-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . These interactions are often mediated through binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activity.
Cellular Effects
Methyl 1-methyl-1H-indole-7-carboxylate exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and apoptosis . Additionally, methyl 1-methyl-1H-indole-7-carboxylate can alter the expression of genes involved in these pathways, leading to changes in cellular function and metabolism.
Molecular Mechanism
The molecular mechanism of action of methyl 1-methyl-1H-indole-7-carboxylate involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, methyl 1-methyl-1H-indole-7-carboxylate has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . This inhibition can result in the suppression of downstream signaling pathways and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-methyl-1H-indole-7-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 1-methyl-1H-indole-7-carboxylate, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to the compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 1-methyl-1H-indole-7-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell proliferation and antimicrobial activity . At high doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
Methyl 1-methyl-1H-indole-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound on cellular function and metabolism.
Transport and Distribution
The transport and distribution of methyl 1-methyl-1H-indole-7-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of methyl 1-methyl-1H-indole-7-carboxylate in specific cellular compartments can influence its activity and function.
Subcellular Localization
Methyl 1-methyl-1H-indole-7-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-1H-indole-7-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the condensation of indole derivatives with esters under specific conditions .
Industrial Production Methods
In industrial settings, the production of methyl 1-methyl-1H-indole-7-carboxylate often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent .
化学反応の分析
Types of Reactions
Methyl 1-methyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
- Methyl 1H-indole-7-carboxylate
- Methyl 1H-imidazole-1-carboxylate
- Methyl 1H-indole-3-carboxylate
Uniqueness
Methyl 1-methyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit different pharmacological properties and chemical reactivity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
methyl 1-methylindole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-6-8-4-3-5-9(10(8)12)11(13)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDHWKPWDYJATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine](/img/structure/B1638880.png)
![7-Methoxythieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1638884.png)

![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B1638896.png)


![4-[2-(1H-Imidazol-4-yl)ethyl]piperidine](/img/structure/B1638905.png)


![2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoxaline](/img/structure/B1638922.png)



